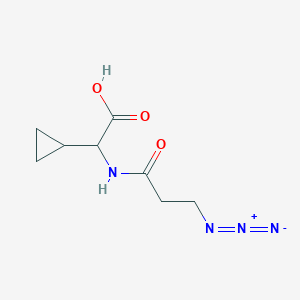

2-(3-Azidopropanoylamino)-2-cyclopropylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

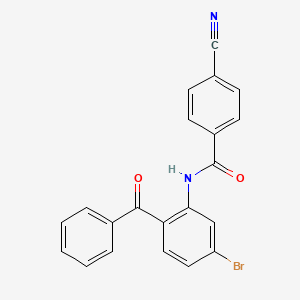

The compound “2-(3-Azidopropanoylamino)-2-cyclopropylacetic acid” is a complex organic molecule. It contains an azide group (-N3), a cyclopropyl group (a three-carbon ring), an amino group (-NH2), and a carboxylic acid group (-COOH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it could be synthesized through a series of organic reactions. The azide group could potentially be introduced through a nucleophilic substitution reaction with an alkyl halide . The cyclopropyl group might be formed through a cyclopropanation reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azide, amino, and carboxyl groups would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis

The azide group is known to participate in a variety of reactions, including cycloadditions and reductions . The amino and carboxyl groups could engage in reactions typical of amines and carboxylic acids, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like azide, amino, and carboxyl could enhance its solubility in water .Wissenschaftliche Forschungsanwendungen

Peptide and Protein Modification

One of the primary applications of compounds like 2-(3-Azidopropanoylamino)-2-cyclopropylacetic acid lies in the field of peptide synthesis. For instance, the cycloaddition of azides to alkynes, facilitated by copper(I)-catalyzed 1,3-dipolar cycloadditions, is crucial for the regiospecific synthesis of [1,2,3]-triazoles incorporated into peptide backbones or side chains. This methodology is compatible with solid-phase peptide synthesis, allowing for the efficient and diverse modification of peptides and proteins (Tornøe, Christensen, & Meldal, 2002).

Synthesis of Cyclopropyl-Containing Compounds

The study of cyclopropyl-containing compounds, like cyclopeptides, is another area of interest. Cyclopeptides have applications in drug design and biological studies due to their unique structural properties. The synthesis of such compounds requires specific transformations, including the stereoselective conversion of hydroxy groups to amino groups and cyclodimerization, to create a structure with a lipophilic cavity. These processes highlight the versatility of cyclopropyl-containing compounds in creating complex molecules with potential biological activity (Albert & Feigel, 1994).

Drug Discovery and Development

In drug discovery, the ability to modify drug molecules to improve their efficacy or reduce their toxicity is critical. For instance, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles allows for the synthesis of compounds with potential therapeutic applications. This method has been applied in the enantioselective synthesis of inhibitors, showcasing the importance of cyclopropyl-containing compounds in medicinal chemistry (Lifchits & Charette, 2008).

Advanced Materials and Chemical Synthesis

The synthesis of functionalized materials, such as polymers with specific thermal or chemical properties, often involves complex organic molecules like 2-(3-Azidopropanoylamino)-2-cyclopropylacetic acid. For example, the 'click' reaction between azido end-functionalized polymers and acetylene derivatives demonstrates the utility of such compounds in tailoring the properties of materials for specific applications, including responsive materials and coatings (Narumi et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-azidopropanoylamino)-2-cyclopropylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c9-12-10-4-3-6(13)11-7(8(14)15)5-1-2-5/h5,7H,1-4H2,(H,11,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYUTOFTEDUVCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)NC(=O)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Azidopropanamido)-2-cyclopropylacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2855643.png)

![1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B2855647.png)

![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2855649.png)

![(3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2855652.png)

![6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide](/img/structure/B2855653.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2855654.png)

![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2855655.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2855662.png)